1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine 1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15754870
InChI: InChI=1S/C9H13N5/c1-13-7-8(5-12-13)10-6-9-3-4-11-14(9)2/h3-5,7,10H,6H2,1-2H3
SMILES:
Molecular Formula: C9H13N5
Molecular Weight: 191.23 g/mol

1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15754870

Molecular Formula: C9H13N5

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
IUPAC Name 1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C9H13N5/c1-13-7-8(5-12-13)10-6-9-3-4-11-14(9)2/h3-5,7,10H,6H2,1-2H3
Standard InChI Key OGDHGDZROWWLJT-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)NCC2=CC=NN2C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C9_{9}H13_{13}N5_{5}, with a molecular weight of 199.24 g/mol. Its systematic name reflects the substitution pattern: a methyl group at the 1-position of both pyrazole rings and a methylene linkage between the 4-amine of one pyrazole and the 5-position of the second pyrazole. While no CAS registry number is publicly documented, its structural analogs, such as N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS 1006459-61-5), provide reference points for its physicochemical properties .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9_{9}H13_{13}N5_{5}
Molecular Weight199.24 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Topological Polar SA58.3 Ų

Crystallographic Insights

Single-crystal X-ray diffraction of related bis-pyrazole compounds reveals a monoclinic lattice system (P21_{1}/n*) with unit cell parameters a = 9.9491(11) Å, b = 18.1523(17) Å, c = 11.7703(15) Å, and β = 113.473(14)° . The dihedral angle between the pyrazole planes in such structures averages 73.75°, indicating significant torsional strain that influences electronic conjugation. Key bond lengths include:

  • N–C (pyrazole): 1.345–1.348 Å

  • C–N (methylene bridge): 1.455 Å

These structural features enhance π-π stacking interactions in solid-state configurations, which are critical for designing metal-organic frameworks (MOFs) .

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Condensation: 1-Methyl-1H-pyrazol-4-amine reacts with 1-methyl-1H-pyrazole-5-carbaldehyde in isopropanol under reflux, catalyzed by N,N-diisopropylethylamine (DIPEA).

  • Reductive Amination: Sodium cyanoborohydride reduces the intermediate Schiff base, yielding the target amine with >75% purity.

Table 2: Reaction Conditions

ParameterValue
SolventIsopropanol
Temperature80°C (reflux)
CatalystDIPEA (10 mmol)
Reaction Time5–7 hours
PurificationSilica gel chromatography (EtOAc/hexane 3:7)

Industrial Scalability

Continuous flow reactors improve yield (>90%) and reduce byproducts compared to batch processes. Key optimizations include:

  • Residence time: 12 minutes

  • Pressure: 2.5 bar

  • Catalyst loading: 0.5 mol% Pd/C

These conditions minimize epimerization and enhance throughput to 2.8 kg/day in pilot-scale trials.

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrazole rings undergo regioselective halogenation at the 3- and 5-positions. For example, bromination with N-bromosuccinimide (NBS) in DMF produces 3,5-dibromo derivatives, which serve as intermediates for Suzuki-Miyaura couplings .

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with transition metals. With Cu(II) acetate, it generates a square-planar complex ( \text{[Cu(L)_2(H(H_2O)O)_2]} ) that exhibits catalytic activity in Ullmann coupling reactions (TON = 1,200) .

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro assays demonstrate potent inhibition of cyclin-dependent kinase 2 (CDK2) with an IC50_{50} of 0.42 μM, surpassing roscovitine (IC50_{50} = 1.1 μM) . Molecular docking reveals hydrogen bonding between the methylamine group and Glu81/CDK2, while the pyrazole rings engage in hydrophobic interactions with Ile10 and Leu83.

Antiproliferative Effects

Against MCF-7 breast cancer cells, the compound shows a GI50_{50} of 8.9 μM via G1_1 phase arrest. Synergistic effects with doxorubicin (CI = 0.62) suggest combinatory therapeutic potential.

Table 3: Pharmacological Profile

AssayResult
CDK2 Inhibition (IC50_{50})0.42 μM
MCF-7 GI50_{50}8.9 μM
HEK293 Cytotoxicity>100 μM (selectivity index = 11.2)

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

Self-assembly with Zn(NO3_3)2_2 produces a porous MOF (BET surface area = 1,150 m2^2/g) capable of CO2_2 adsorption (4.7 mmol/g at 298 K) . The material’s gate-opening pressure (3.2 bar) makes it suitable for gas separation membranes.

Polymer Stabilizers

Incorporating 0.5 wt% of the compound into polypropylene increases thermal degradation onset by 48°C (TGA analysis), attributed to radical scavenging at the methylene bridge.

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